

(R)-Monlunabant: A Technical Whitepaper on its Molecular Structure and Chemical Properties

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Monlunabant, also known as INV-202 and MRI-1891, is a peripherally restricted, second-generation cannabinoid receptor 1 (CB1) inverse agonist.[1] Developed to mitigate the neuropsychiatric side effects observed with first-generation, brain-penetrant CB1 antagonists, (R)-Monlunabant is under investigation for the treatment of obesity and metabolic diseases.[2] [3] Its design incorporates polar chemical groups to limit its passage across the blood-brain barrier. This document provides a comprehensive overview of the molecular structure, chemical properties, and relevant experimental methodologies associated with (R)-Monlunabant.

Molecular Structure and Chemical Properties

(R)-Monlunabant is a complex small molecule with a 1,5-diaryl-4,5-dihydro-1H-pyrazole core structure. Its chemical and physical properties are summarized in the tables below.

Chemical Identity



Property	Value	Reference
IUPAC Name	N-[(E)-N'-[(E)-C-[(4R)-5-(4- chlorophenyl)-4-phenyl-3,4- dihydropyrazol-2-yl]-N-[4- (trifluoromethyl)phenyl]sulfonyl carbonimidoyl]carbamimidoyl]a cetamide	[1]
Synonyms	INV-202, (R)-MRI-1891	[1][4]
CAS Number	2765579-76-6	[5]
Molecular Formula	C26H22CIF3N6O3S	[1][5]
Canonical SMILES	CC(=O)NC(=NC(=NS(=O) (=O)C1=CC=C(C=C1)C(F) (F)F)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)N	[1]
Isomeric SMILES	CC(=O)N/C(=N/C(=N\S(=O) (=O)C1=CC=C(C=C1)C(F) (F)F)/N2CINVALID-LINK C4=CC=CC=C4)/N	[1]

Physicochemical Properties

Property	- Value	Reference
Molecular Weight	591.0 g/mol	[1][6]
XLogP3-AA	5.4	[6]
Hydrogen Bond Donor Count	2	[6]
Hydrogen Bond Acceptor Count	8	[6]
Rotatable Bond Count	7	[6]
Exact Mass	590.1114719 Da	[6]
Solubility	Soluble in DMSO	[4]



Mechanism of Action and Signaling Pathway

(R)-Monlunabant functions as an inverse agonist at the cannabinoid receptor 1 (CB1). The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. As an inverse agonist, **(R)-Monlunabant** not only blocks the action of agonists but also reduces the basal, constitutive activity of the CB1 receptor.[1]

The overactivation of the endocannabinoid system, particularly through CB1 receptors, is implicated in promoting appetite and the development of metabolic disorders.[7][8] By inhibiting the CB1 receptor, **(R)-Monlunabant** aims to counteract these effects. Its peripheral restriction is a key design feature to avoid the psychiatric side effects associated with first-generation CB1 antagonists that could cross the blood-brain barrier.[1][7]

Below is a diagram illustrating the signaling pathway of the CB1 receptor and the inhibitory effect of **(R)-Monlunabant**.

Caption: CB1 Receptor Signaling Pathway and Inhibition by (R)-Monlunabant.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of **(R)-Monlunabant** are not publicly available in a step-by-step format. However, based on the literature for similar compounds and assays, the following sections outline the general methodologies.

Synthesis of (R)-Monlunabant

The synthesis of **(R)-Monlunabant** involves a multi-step process that can be broadly divided into three key stages:

- Formation of the Racemic Pyrazoline Core: This typically involves the condensation of a substituted chalcone (e.g., 1-(4-chlorophenyl)-3-phenylprop-2-en-1-one) with hydrazine to form the racemic 5-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazole.
- Chiral Separation of Enantiomers: The racemic pyrazoline intermediate is then resolved into its individual (R) and (S) enantiomers. This is commonly achieved using chiral highperformance liquid chromatography (HPLC).



Functionalization of the (R)-Enantiomer: The purified (R)-pyrazoline is then reacted with an appropriate reagent to introduce the N-acetyl-N'-[4(trifluoromethyl)phenyl]sulfonylcarbonimidoyl carbamimidoyl moiety at the N1 position of the pyrazole ring to yield (R)-Monlunabant.

A generalized workflow for the synthesis and purification is depicted below.

Caption: Generalized Synthesis and Purification Workflow for **(R)-Monlunabant**.

CB1 Receptor Binding Assay ([35S]GTPyS Binding Assay)

This assay is used to determine the ability of a compound to modulate G-protein activation by the CB1 receptor. As an inverse agonist, **(R)-Monlunabant** is expected to decrease the basal level of [35S]GTPyS binding and inhibit agonist-stimulated binding.

Materials:

- Membranes from cells expressing the human CB1 receptor (e.g., CHO-K1 or HEK293 cells)
- [35S]GTPyS (radioligand)
- GDP (Guanosine diphosphate)
- Assay Buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4)
- **(R)-Monlunabant** and a known CB1 agonist (e.g., CP-55,940)
- · Scintillation cocktail
- Glass fiber filters

General Protocol:

- Prepare dilutions of (R)-Monlunabant and the CB1 agonist.
- In a microplate, add the cell membranes, assay buffer, GDP, and the test compounds.



- Initiate the binding reaction by adding [35S]GTPyS.
- Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
- Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters with ice-cold assay buffer to remove unbound radioligand.
- Allow the filters to dry, and then add scintillation cocktail.
- Quantify the radioactivity bound to the filters using a scintillation counter.
- Data is analyzed to determine the IC₅₀ value of **(R)-Monlunabant**, which is the concentration that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding. For **(R)-Monlunabant**, an IC50 of 6 nM for the inhibition of agonist-induced G-protein activation has been reported.[1]

Functional Assay (cAMP Accumulation Assay)

This assay measures the functional consequence of CB1 receptor activation or inhibition on the downstream signaling molecule, cyclic AMP (cAMP). Since the CB1 receptor is coupled to Gi/o, its activation typically leads to an inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. As an inverse agonist, **(R)-Monlunabant** would be expected to increase basal cAMP levels.

Materials:

- Cells expressing the human CB1 receptor (e.g., CHO-K1 or HEK293 cells)
- Forskolin (an activator of adenylyl cyclase)
- (R)-Monlunabant and a known CB1 agonist
- · Cell lysis buffer
- cAMP detection kit (e.g., HTRF, ELISA, or radioligand binding assay)

General Protocol:

• Seed the cells in a multi-well plate and allow them to adhere overnight.



- Pre-incubate the cells with **(R)-Monlunabant** or the CB1 agonist for a defined period.
- Stimulate the cells with forskolin to induce cAMP production.
- Incubate for an appropriate time (e.g., 15-30 minutes) at 37°C.
- Lyse the cells to release the intracellular cAMP.
- Quantify the amount of cAMP in the cell lysates using a suitable detection kit according to the manufacturer's instructions.
- The effect of (R)-Monlunabant on both basal and forskolin-stimulated cAMP levels is determined.

Conclusion

(R)-Monlunabant is a promising peripherally restricted CB1 receptor inverse agonist with potential therapeutic applications in metabolic disorders. Its molecular design aims to provide the therapeutic benefits of CB1 receptor blockade while minimizing central nervous system side effects. The experimental methodologies outlined in this document provide a foundational understanding for researchers involved in the development and characterization of similar compounds. Further publication of detailed protocols specific to **(R)-Monlunabant** will be beneficial for the scientific community.

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